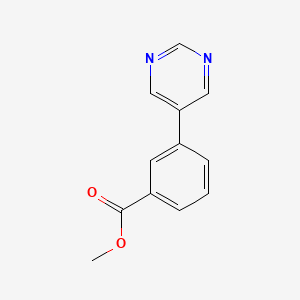

3-Pyrimidin-5-yl-benzoic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Pyrimidin-5-yl-benzoic acid methyl ester is a chemical compound with the molecular formula C12H10N2O2 . It has a molecular weight of 214.22 . The compound is a white solid .

Molecular Structure Analysis

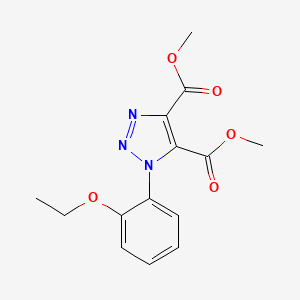

The InChI code for 3-Pyrimidin-5-yl-benzoic acid methyl ester is 1S/C12H10N2O2/c1-16-12(15)10-4-2-3-9(5-10)11-6-13-8-14-7-11/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 3-Pyrimidin-5-yl-benzoic acid methyl ester are not available, esters in general undergo several types of reactions. One such reaction is hydrolysis, where the ester is split with water into an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis

3-Pyrimidin-5-yl-benzoic acid methyl ester is a white solid . It has a molecular weight of 214.22 .Aplicaciones Científicas De Investigación

- Targeting Neoplastic Stem Cells : 3-Pyrimidin-5-yl-benzoic acid methyl ester has been investigated for its potential as an antileukemia agent. Researchers have explored its activity against neoplastic stem cells associated with leukemia .

- Chronic Myelogenous Leukemia (CML) : The compound serves as an intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of CML. Its role in this context highlights its relevance in cancer therapy .

- Drug Design and Optimization : Scientists have utilized 3-Pyrimidin-5-yl-benzoic acid methyl ester as a building block for designing novel pharmaceutical compounds. Its unique structure provides opportunities for modifying drug properties and enhancing efficacy .

- Protein Kinase Inhibitors : The compound’s pyrimidine moiety makes it a potential scaffold for developing protein kinase inhibitors. Researchers explore its interactions with kinases involved in cellular signaling pathways .

- Diverse Transformations : Chemists have employed this compound in various synthetic routes. Its reactivity allows for functional group transformations, making it valuable in constructing complex organic molecules .

- Ligand Design : Researchers have investigated 3-Pyrimidin-5-yl-benzoic acid methyl ester as a ligand in coordination chemistry. Its coordination properties contribute to the development of new materials, such as metal-organic frameworks (MOFs) and supramolecular assemblies .

- Quantification and Detection : Analytical chemists use this compound as a reference standard for quantifying its presence in drug formulations or biological samples. Its stability and well-defined structure aid in accurate measurements .

Anticancer Research

Medicinal Chemistry

Chemical Biology

Organic Synthesis

Materials Science

Pharmaceutical Analysis

Mecanismo De Acción

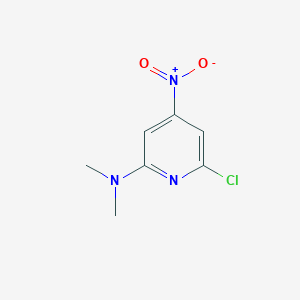

Pyrimidine derivatives

are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

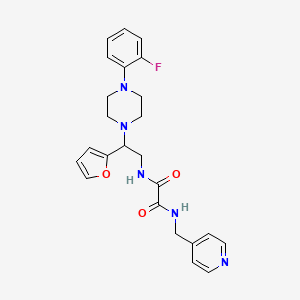

Esters

, on the other hand, are known to undergo hydrolysis in the presence of acid or base. The mechanism for the acid-catalyzed hydrolysis reaction begins with protonation of the carbonyl oxygen to increase the reactivity of the ester. The nucleophilic water reacts with the electrophilic carbonyl carbon atom to form the tetrahedral intermediate .

Propiedades

IUPAC Name |

methyl 3-pyrimidin-5-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-3-9(5-10)11-6-13-8-14-7-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACBVCUXWFPXCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B2568474.png)

![3-butyl-4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2568476.png)

![4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2568483.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2568485.png)

![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2568486.png)

![(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2568490.png)

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2568491.png)

![N-[(5,5-Dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2568496.png)